Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate

Purity specification Analytical chemistry Procurement

Researchers developing imidazo[1,5-a]pyrazine-based kinase inhibitors require structurally precise intermediates. Substituting generic imidazopyrazine analogs introduces uncontrolled hydrogen bonding profiles and tautomeric shifts that invalidate structure-activity data. - Unique 5,8-dihydroxy substitution pattern enables distinct hydrogen bonding capacity for SAR studies and derivatization via ester hydrolysis/nucleophilic substitution. - Supplied at ≥98% HPLC purity with lot-verified COA, eliminating identity/impurity uncertainties for method validation. - Refrigerated (2-8°C) sealed-dry storage required; specific packaging ensures cold-chain integrity during global shipment.

Molecular Formula C9H9N3O4
Molecular Weight 223.188
CAS No. 1256633-37-0
Cat. No. B593901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate
CAS1256633-37-0
SynonymsEthyl 5,8-DihydroxyiMidazo[1,5-a]pyrazine-1-carboxylate
Molecular FormulaC9H9N3O4
Molecular Weight223.188
Structural Identifiers
SMILESCCOC(=O)C1=C2C(=O)NC=C(N2C=N1)O
InChIInChI=1S/C9H9N3O4/c1-2-16-9(15)6-7-8(14)10-3-5(13)12(7)4-11-6/h3-4,13H,2H2,1H3,(H,10,14)
InChIKeyNBYYKFHBZUQTIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate (CAS 1256633-37-0) Research Chemical Overview


Ethyl 5,8-dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate (CAS 1256633-37-0) is a substituted imidazo[1,5-a]pyrazine derivative with the molecular formula C9H9N3O4 and a molecular weight of 223.19 g/mol . This compound is classified as a research chemical and is marketed for use in further manufacturing and laboratory investigations, not for direct human use . The compound is available commercially at purity specifications of 95% or higher from multiple suppliers . Notably, the search for this compound across peer-reviewed journals, patent databases, and primary literature reveals that high-strength, comparator-based differential evidence for this specific compound is extremely limited. No direct head-to-head biological activity data, pharmacokinetic comparisons, or target engagement studies were identified that would support a quantitative differentiation claim relative to structurally defined analogs. As such, this compound's current position in the research landscape appears to be primarily as a chemical intermediate or reference standard rather than a lead compound with characterized biological activity.

Procurement Risks of Substituting Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate (CAS 1256633-37-0) with Generic Imidazopyrazine Analogs


Imidazo[1,5-a]pyrazine derivatives exhibit highly divergent biological and chemical properties depending on their specific substitution patterns, even among structurally close analogs [1]. The 5,8-dihydroxy substitution on the pyrazine ring, combined with the ethyl carboxylate ester at position 1, defines a precise chemical entity whose physicochemical properties—including hydrogen bonding capacity, acidity of the hydroxyl groups, and hydrolytic stability of the ester—differ fundamentally from analogs with alternative substituents or oxidation states. In pharmaceutical research contexts, even minor structural alterations can result in substantial differences in solubility, stability, and analytical detectability, rendering generic substitution unreliable for method validation or impurity profiling [2]. Without specific, lot-verified analytical data, the use of structurally similar but non-identical compounds risks invalidating research outcomes and failing regulatory compliance requirements for identity and purity verification.

Quantitative Differentiation Evidence for Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate (CAS 1256633-37-0) Procurement Decisions


Purity Specification Comparison Across Commercial Suppliers of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate

Commercial suppliers offer Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate with varying purity specifications ranging from 95% to 98% . The compound is also known under the IUPAC name ethyl 5-hydroxy-8-oxo-7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate, reflecting its keto-enol tautomerism . No direct analytical comparison data between supplier lots is available in the public domain.

Purity specification Analytical chemistry Procurement

Storage Condition Differentiation for Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate Procurement Planning

Supplier technical datasheets specify that Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate must be stored sealed in dry conditions at 2-8°C . This storage requirement differentiates it from many room-temperature-stable imidazopyrazine analogs and indicates sensitivity to moisture and elevated temperatures. No stability study data quantifying degradation rates under different conditions were identified.

Stability Storage conditions Handling

Structural and Physicochemical Differentiation: 5,8-Dihydroxy Substitution Pattern Versus Imidazo[1,5-a]pyrazine Scaffold Analogs

Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate possesses a unique 5,8-dihydroxy substitution pattern on the imidazo[1,5-a]pyrazine core, distinguishing it from numerous analogs that incorporate different substituents such as phenyl, halogen, alkyl, or heteroaryl groups at various positions [1][2]. The SMILES notation O=C(C1=C2C(O)=NC=C(O)N2C=N1)OCC uniquely defines this compound [3]. The presence of the two hydroxyl groups at positions 5 and 8, combined with the ethyl carboxylate ester at position 1, creates a distinct hydrogen bonding profile and oxidation state that differentiates this compound from other imidazo[1,5-a]pyrazine derivatives.

Chemical structure Physicochemical properties Reactivity

Tautomeric Equilibrium Differentiation: Keto-Enol Tautomerism in Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate

Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate exists in equilibrium with its keto tautomer, as reflected in its IUPAC name ethyl 5-hydroxy-8-oxo-7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate . This tautomeric equilibrium differentiates this compound from imidazo[1,5-a]pyrazine derivatives lacking hydroxyl groups or with different oxidation states. The 5,8-dihydroxy substitution pattern imparts distinct physicochemical behavior compared to fully aromatic or differently substituted imidazopyrazines.

Tautomerism Analytical characterization Chemical identity

Recommended Research Application Scenarios for Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate (CAS 1256633-37-0) Based on Available Evidence


Use as a Chemical Intermediate in Synthetic Chemistry Research

Based on its molecular structure and commercial availability, Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate is positioned as a synthetic building block for further chemical transformations. Its unique 5,8-dihydroxy substitution pattern and ethyl carboxylate functionality provide handles for derivatization, including ester hydrolysis, nucleophilic substitution, and protection/deprotection strategies. The compound's commercial availability at 95-98% purity supports its use in medicinal chemistry efforts targeting imidazo[1,5-a]pyrazine-derived pharmacophores.

Analytical Reference Standard for Method Development and Impurity Profiling

Given the supplier-specified storage conditions requiring sealed, dry storage at 2-8°C and the compound's keto-enol tautomeric nature , Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate may be employed as a reference standard in analytical method development. Its distinct structural and tautomeric properties necessitate specific chromatographic and spectroscopic characterization protocols. The compound's defined CAS number (1256633-37-0) and molecular identity support its use in HPLC/LC-MS method validation, forced degradation studies, and impurity identification workflows.

Pharmacophore Scaffold Exploration in Medicinal Chemistry

The imidazo[1,5-a]pyrazine scaffold has been explored as a privileged structure for kinase inhibitors, including ACK1 inhibitors and mTOR inhibitors . While no direct biological activity data exist for Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate specifically, the scaffold class demonstrates utility in medicinal chemistry programs targeting oncology indications. The 5,8-dihydroxy substitution pattern of this compound offers a distinct hydrogen bonding profile that may be explored in structure-activity relationship studies aimed at optimizing potency and selectivity within imidazo[1,5-a]pyrazine-based inhibitor series.

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